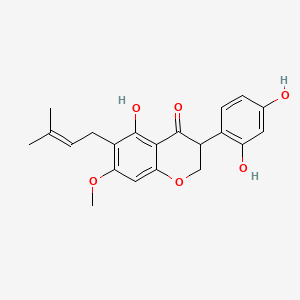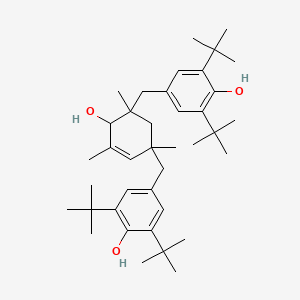
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound, characterized by the presence of multiple hydroxyl groups attached to aromatic rings. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Mechanism of Action
The antioxidant activity of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which helps stabilize the phenoxyl radicals formed during the antioxidant reaction.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): A related compound used as a food preservative.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties in various industrial applications.
Uniqueness
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which enhance its antioxidant capacity and stability compared to other similar compounds. Its structure allows for effective inhibition of oxidation processes in a variety of environments.
Properties
CAS No. |
87113-78-8 |
|---|---|
Molecular Formula |
C39H60O3 |
Molecular Weight |
576.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxy-1,3,5-trimethylcyclohex-2-en-1-yl]methyl]phenol |
InChI |
InChI=1S/C39H60O3/c1-24-20-38(14,21-25-16-27(34(2,3)4)31(40)28(17-25)35(5,6)7)23-39(15,33(24)42)22-26-18-29(36(8,9)10)32(41)30(19-26)37(11,12)13/h16-20,33,40-42H,21-23H2,1-15H3 |
InChI Key |
BUZQSUSEQHVGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1O)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


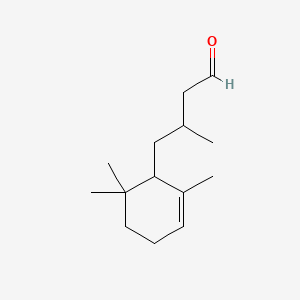
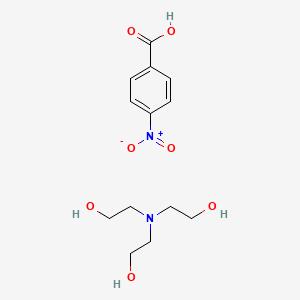
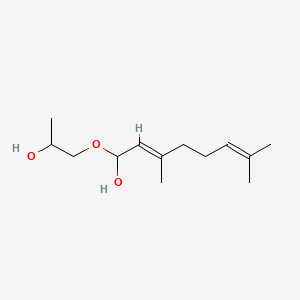
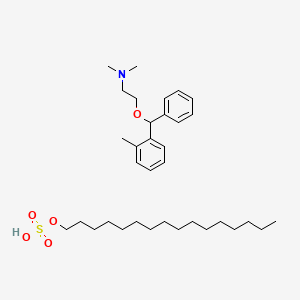

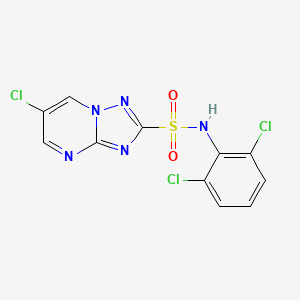


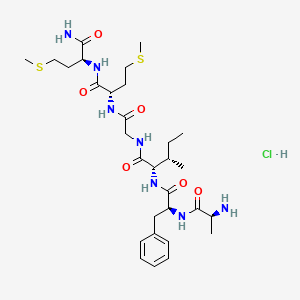
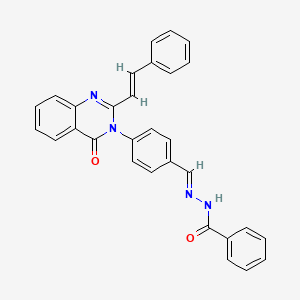
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)


